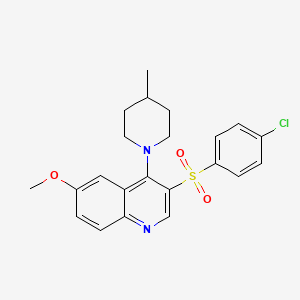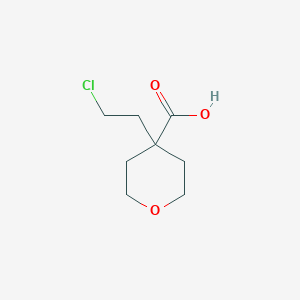
4-(2-Chloroethyl)oxane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloroethyl)oxane-4-carboxylic acid is a chemical compound with the CAS Number: 1864955-08-7 . It has a molecular weight of 192.64 . This compound is used in diverse scientific research due to its versatility, enabling applications in drug development, organic synthesis, and material science.
Molecular Structure Analysis
The IUPAC name for this compound is 4-(2-chloroethyl)tetrahydro-2H-pyran-4-carboxylic acid . The InChI Code is 1S/C8H13ClO3/c9-4-1-8(7(10)11)2-5-12-6-3-8/h1-6H2,(H,10,11) .Aplicaciones Científicas De Investigación
Catalytic Oxidation Processes
Research demonstrates the efficiency of catalysts in the oxidation of alcohols to carbonyl compounds, leveraging molecular oxygen or specific reagents. For instance, the combination of N-hydroxyphthalimide (NHPI) with cobalt species has shown to catalyze the oxidation of alcohols to aldehydes, ketones, and carboxylic acids efficiently, suggesting potential pathways for modifying or synthesizing derivatives of compounds like "4-(2-Chloroethyl)oxane-4-carboxylic acid" (Iwahama et al., 2000).
Synthesis and Structural Studies
The synthesis and characterization of novel compounds, such as carboxylic acid derivatives, are crucial for expanding the applications of organic molecules in various domains. Research into the synthesis of novel amide-based carboxylic acid derivatives highlights the role of non-covalent interactions in defining the structural and electronic properties of these compounds, which could influence their reactivity and utility in chemical synthesis (Chahkandi et al., 2017).
Complex Organic Compound Synthesis
Studies on the synthesis of complex organic molecules, such as conformationally constrained masked cysteines or fused pyran derivatives, reveal innovative approaches to constructing molecules with potential therapeutic or material science applications. These methodologies could be adaptable for synthesizing or modifying "4-(2-Chloroethyl)oxane-4-carboxylic acid" derivatives for specific research or industrial purposes (Clerici et al., 1999).
Propiedades
IUPAC Name |
4-(2-chloroethyl)oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c9-4-1-8(7(10)11)2-5-12-6-3-8/h1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVSIPUNWNLGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CCCl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroethyl)oxane-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2656361.png)
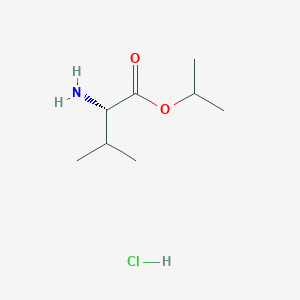

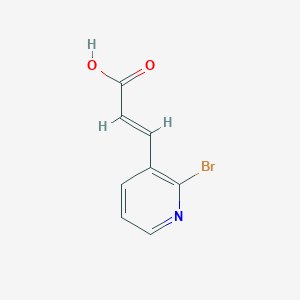
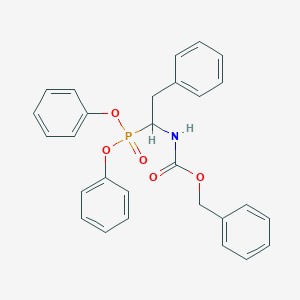
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B2656367.png)
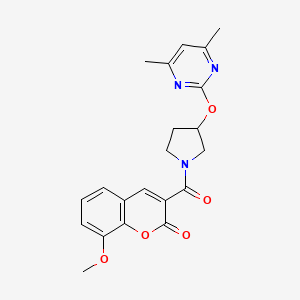
![tert-butyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2656372.png)
![N-(2-chloro-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2656373.png)
![Ethyl 4-[3-(2-chlorophenyl)-2-cyanoprop-2-enamido]benzoate](/img/structure/B2656374.png)

